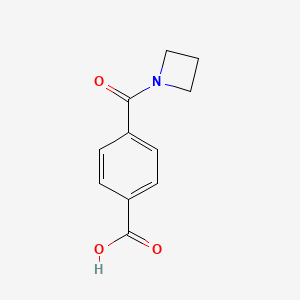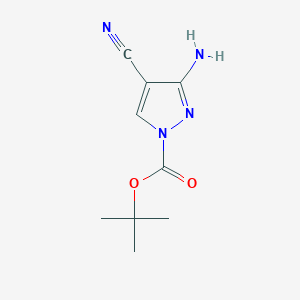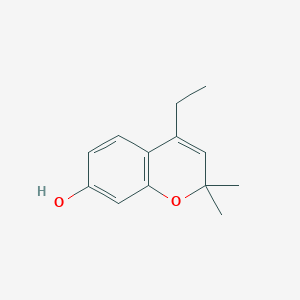
4-(Azetidine-1-carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidine-1-carbonyl)benzoic acid is a compound that features a four-membered nitrogen-containing ring known as azetidine, attached to a benzoic acid moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of the benzoic acid group further enhances its chemical versatility, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 4-(Azetidine-1-carbonyl)benzoic acid, can be achieved through several methods. . This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. Another method involves the use of metalated azetidines and practical C(sp3)–H functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Photochemical methods are particularly attractive due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidine-1-carbonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form less strained nitrogen-containing rings.
Substitution: Both the azetidine and benzoic acid groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized carboxylate derivatives, reduced nitrogen-containing rings, and various substituted azetidine and benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Azetidine-1-carbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: Its derivatives are used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(Azetidine-1-carbonyl)benzoic acid involves its interaction with molecular targets through its azetidine and benzoic acid moieties. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical transformations. The benzoic acid group can interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings that are more strained and less stable than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings that are less strained and more stable than azetidines.
2-Azetidinones: These are structurally related to azetidines but contain a carbonyl group, making them more reactive.
Uniqueness
4-(Azetidine-1-carbonyl)benzoic acid is unique due to the combination of the azetidine ring and the benzoic acid moiety. This combination imparts both high reactivity and versatility, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
915199-15-4 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-(azetidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h2-5H,1,6-7H2,(H,14,15) |
Clave InChI |
YATSWSAFQYEXPC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)










![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)

